molecular formula C4H6NNaO4 B12699578 Iminodiacetic acid, monosodium CAS No. 32607-00-4

Iminodiacetic acid, monosodium

Cat. No.: B12699578
CAS No.: 32607-00-4
M. Wt: 155.08 g/mol
InChI Key: YMUIJWOIZMVBQZ-UHFFFAOYSA-M
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Description

Iminodiacetic acid, monosodium is an organic compound with the formula C4H6NO4Na. It is a derivative of iminodiacetic acid, where one of the carboxylic acid groups is neutralized with sodium. This compound is a white solid and is known for its chelating properties, which means it can form stable complexes with metal ions. This characteristic makes it valuable in various applications, particularly in the field of chromatography and metal ion separation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iminodiacetic acid, monosodium typically involves the neutralization of iminodiacetic acid with sodium hydroxide. The reaction can be represented as follows:

HN(CH2COOH)2+NaOHHN(CH2COOH)(CH2COONa)+H2O\text{HN(CH}_2\text{COOH)}_2 + \text{NaOH} \rightarrow \text{HN(CH}_2\text{COOH)(CH}_2\text{COONa)} + \text{H}_2\text{O} HN(CH2​COOH)2​+NaOH→HN(CH2​COOH)(CH2​COONa)+H2​O

In industrial settings, the synthesis often starts with disodium iminodiacetate, which is then partially acidified to produce monosodium iminodiacetate. This process involves the reaction of disodium iminodiacetate with a controlled amount of a strong acid, such as hydrochloric acid, to achieve the desired monosodium form .

Chemical Reactions Analysis

Types of Reactions

Iminodiacetic acid, monosodium undergoes various chemical reactions, primarily due to its chelating ability. Some of the common reactions include:

    Complexation: It forms stable complexes with metal ions such as copper, nickel, and zinc.

    Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form iminodiacetic acid and sodium ions.

Common Reagents and Conditions

    Complexation: Typically involves metal salts like copper sulfate or nickel chloride in aqueous solutions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Hydrolysis: Requires either strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Complexation: Metal-iminodiacetate complexes.

    Substitution: Various substituted iminodiacetic acid derivatives.

    Hydrolysis: Iminodiacetic acid and sodium ions.

Scientific Research Applications

Mechanism of Action

The primary mechanism by which iminodiacetic acid, monosodium exerts its effects is through chelation. The compound acts as a tridentate ligand, meaning it can form three bonds with a metal ion. This involves the nitrogen atom and the two carboxylate groups, creating a stable five-membered ring structure with the metal ion. This chelation process is crucial in applications like metal ion separation and protein purification, where the stability and specificity of the metal-ligand complex are essential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iminodiacetic acid, monosodium is unique due to its balance of stability and reactivity. It forms stable complexes with metal ions, but not as strong as those formed by EDTA, making it suitable for applications where moderate binding strength is required. Additionally, its ability to act as a tridentate ligand provides versatility in various chemical and biological processes .

Properties

CAS No.

32607-00-4

Molecular Formula

C4H6NNaO4

Molecular Weight

155.08 g/mol

IUPAC Name

sodium;2-(carboxymethylamino)acetate

InChI

InChI=1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

YMUIJWOIZMVBQZ-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)O)NCC(=O)[O-].[Na+]

Related CAS

142-73-4 (Parent)

Origin of Product

United States

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